4,4'-Trimethylenedipyridine
Overview
Description
4,4'-Trimethylenedipyridine (TMD) is a versatile ligand that has been utilized in the synthesis of various metal-organic frameworks (MOFs). The unique feature of TMD is the presence of three methylene groups that link two pyridyl rings, providing flexibility and the potential for varied coordination modes with metal ions. This flexibility has been shown to lead to a variety of crystal architectures when TMD is used in reactions with metal ions and other organic ligands .
Synthesis Analysis
The synthesis of cadmium-organic frameworks using TMD has been achieved through hydrothermal methods. In one study, TMD was combined with 1,3,5-benzenetricarboxylate anions to create three novel frameworks. These frameworks exhibit different dimensionalities and topologies, which are influenced by the flexible nature of the TMD ligand. The hydrothermal synthesis approach allows for the crystallization of these complex structures, which can be characterized by single-crystal X-ray diffraction and other spectroscopic methods .
Molecular Structure Analysis
The molecular structure of TMD-containing frameworks can vary greatly. For instance, one of the synthesized frameworks has a two-dimensional undulating structure with rectangular pores, while another exhibits a three-dimensional diamondoid framework with channels that allow for interpenetration. The third structure is a compact, neutral, and coordinatively bonded eight-connected framework. These diverse structures are a testament to the adaptability of the TMD ligand in forming different spatial arrangements .
Chemical Reactions Analysis
TMD has been shown to participate in hydrogen bonding interactions when combined with other organic acids. For example, when reacted with 5-hydroxyisophthalic acid, TMD forms a salt with interlinked anions and cations, resulting in a three-dimensional hydrogen-bonded framework. Similarly, a combination of TMD with 1,3,5-benzenetricarboxylic acid leads to the formation of a salt where the components are linked into molecular tapes and further connected into a three-dimensional network through hydrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of TMD-containing compounds are closely related to their molecular structures. The presence of pores and channels in these frameworks suggests potential applications in gas storage, separation, or catalysis. The hydrogen bonding interactions observed in the salts formed by TMD with organic acids indicate a robustness of structure, which could be relevant for the stability of these materials under various conditions. The ability of TMD to form salts and frameworks with different dimensionalities and topologies also points to its potential in creating materials with tailor-made properties for specific applications .
Scientific Research Applications
1. Chiral Coordination Polymers
4,4'-Trimethylenedipyridine (tmdp) has been utilized in creating chiral coordination polymers. A study demonstrated the hydrothermal reaction of tmdp with ZnI2 at 175 degrees C, producing a compound with a novel chiral infinite double-stranded helical structure (Han, Valle, & Bu, 2007).
2. Molecular Tape Formation
In another application, the 1:1 adduct formed between tmdp and 1,3,5-benzenetricarboxylic acid resulted in molecular tapes linked by hydrogen bonds, leading to a three-dimensional network. This demonstrates tmdp's role in forming complex molecular structures (Ferguson, Glidewell, Mcmanus, & Meehan, 1998).
3. Zinc Phosphite Frameworks
A 2012 study used tmdp as a template for a zinc phosphite framework, characterized by X-ray diffraction, FTIR, and other analyses. The compound crystallizes in the monoclinic space group and features infinite corner-sharing 4-membered ring chains, demonstrating tmdp's utility in creating intricate inorganic-organic structures (Wang, Xue, Chen, Lu, Li, & Tao, 2012).
4. Three-Dimensional Frameworks
In the synthesis of salts involving tmdp, studies have shown the formation of interpenetrating three-dimensional frameworks, exemplifying tmdp's ability to facilitate the creation of complex crystal structures (Wheatley, Lough, Ferguson, & Glidewell, 1999).
5. Inorganic-Organic Hybrid Materials
A hybrid species was synthesized from tmdp and other reagents, resulting in a material with a three-dimensional open-framework structure. This material is a potential model for studying metallo-organic biomolecules, illustrating tmdp's role in hybrid material synthesis (Khan, Deb, & Doedens, 2006).
6. Catalytic Applications
Tmdp has been used as a catalyst in the synthesis of various organic compounds. Its role as a hydrogen bond donor and a Lewis base demonstrates its versatility in promoting multi-component reactions in organic chemistry (Zaharani, Khaligh, Mihankhah, Johan, & Hamizi, 2020).
Safety And Hazards
4,4’-Trimethylenedipyridine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .
Future Directions
4,4’-Trimethylenedipyridine has been identified as a promising alternative for piperidine in organic reactions at higher temperatures due to its broad liquid range temperature, thermal stability, acceptor/donor hydrogen bond property, and other unique merits . It has been used as a safe and green catalyst in the synthesis of various N-methyl imines and coumarin derivatives . Future research may explore new applications of 4,4’-Trimethylenedipyridine .
properties
IUPAC Name |
4-(3-pyridin-4-ylpropyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h4-11H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNCVVRIKNGJHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044852 | |
Record name | 4,4'-Propane-1,3-diyldipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Pyridine, 4,4'-(1,3-propanediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57264470 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,4'-Trimethylenedipyridine | |
CAS RN |
17252-51-6 | |
Record name | 1,3-Bis(4′-pyridyl)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17252-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Trimethylenedipyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017252516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Trimethylenedipyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42785 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 4,4'-(1,3-propanediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Propane-1,3-diyldipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(propane-1,3-diyl)dipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-TRIMETHYLENEDIPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46E636572H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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